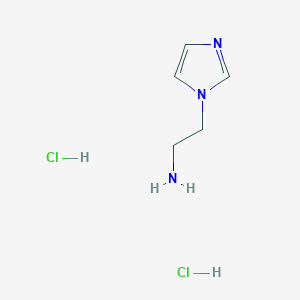

2-(1H-imidazol-1-yl)ethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRZYBZIYLHQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93668-43-0 | |

| Record name | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1H-imidazol-1-yl)ethanamine dihydrochloride chemical properties

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern chemical and pharmaceutical research. The document details its chemical and physical properties, provides validated protocols for its synthesis and purification, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications, particularly its role as a precursor in the development of targeted protein degraders and other biologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Compound Identification and Molecular Structure

2-(1H-imidazol-1-yl)ethanamine and its dihydrochloride salt are fundamental reagents in synthetic chemistry. The presence of a primary amine and the imidazole ring system offers two distinct points for chemical modification, making it a valuable scaffold. For stability, ease of handling, and improved solubility in polar solvents, the compound is most commonly supplied and utilized as its dihydrochloride salt.

The core structure consists of an ethylamine group attached to the N-1 position of an imidazole ring. The dihydrochloride salt forms by the protonation of the primary amine and the N-3 nitrogen of the imidazole ring.

Key Identifiers:

| Identifier | This compound | Parent Free Base |

| Primary Name | This compound | 2-(1H-imidazol-1-yl)ethanamine |

| CAS Number | 93668-43-0[1][2] | 5739-10-6[3][4][5] |

| Molecular Formula | C₅H₁₁Cl₂N₃[1][2] | C₅H₉N₃[3][4][5] |

| Molecular Weight | 184.07 g/mol [2][6] | 111.15 g/mol [3][4][5] |

| Synonyms | 2-(Imidazol-1-yl)-ethylamine dihydrochloride | 1-(2-Aminoethyl)imidazole |

Physicochemical Properties

The physicochemical properties of the dihydrochloride salt make it well-suited for laboratory use, particularly in aqueous reaction conditions or for stock solution preparation.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder or solid. | Analogous compounds[7][8] |

| Melting Point | Data not readily available. The related isomer, 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, melts at 249-252 °C.[8] | - |

| Solubility | Soluble in water. The parent free base is a colorless to light yellow liquid. | Analogous compounds[7][8] |

| Storage | Store at room temperature in a cool, dry place.[2][9] Keep container tightly closed and under an inert atmosphere.[5] The compound may be hygroscopic.[7] | - |

Synthesis and Purification

The synthesis of this compound is a two-stage process: the N-alkylation of imidazole to form the free base, followed by its conversion to the stable dihydrochloride salt.

Stage 1: Synthesis of 2-(1H-imidazol-1-yl)ethanamine (Free Base)

The core of the synthesis is a nucleophilic substitution reaction. Imidazole, after deprotonation by a strong base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylamine.

Causality of Reagent Choice:

-

Sodium Hydroxide (NaOH): A strong, cost-effective base required to deprotonate the N-H of imidazole, creating the imidazolide anion which is a potent nucleophile. It also neutralizes the hydrochloride salt of the starting material.

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogensulfate): Imidazole and its salt have different solubilities than the alkylating agent in certain solvents. The catalyst facilitates the transport of the imidazolide anion from the solid or aqueous phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.

-

Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism.

This protocol is adapted from established methods for similar N-alkylation reactions.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate (0.04 eq).

-

Solvent Addition: Add acetonitrile to the flask to a suitable concentration (e.g., 1.0 M with respect to imidazole).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The crude product is then purified by flash column chromatography on silica gel, using a gradient elution (e.g., acetonitrile followed by 9:1 acetonitrile/ammonium hydroxide) to afford the pure 2-(1H-Imidazol-1-yl)ethanamine free base as a pale yellow oil.[5]

Caption: Workflow for the synthesis of the free base.

Stage 2: Conversion to Dihydrochloride Salt

The free base, an oil, is often difficult to handle and store. Conversion to a solid, stable salt is standard practice.

This is a standard acid-base reaction to form a salt.[10]

-

Dissolution: Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq, e.g., concentrated HCl or HCl in isopropanol) to the solution. The dihydrochloride salt will begin to precipitate.

-

Isolation: Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of cold solvent (e.g., isopropanol or diethyl ether) and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

Confirming the identity and purity of the final product is critical. The following are expected results from standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the three unique imidazole protons (typically between 7.0-8.0 ppm) and two triplets for the -CH₂-CH₂- ethyl bridge (typically between 3.0-4.5 ppm). Protons attached to nitrogen (amine and imidazole) may be broad or exchange with D₂O. |

| ¹³C NMR | Expected chemical shifts for the non-methylated structure would be similar to its 2-methyl analog: C2 (~140-150 ppm), C4 (~125-135 ppm), C5 (~115-125 ppm), N-CH₂ (~45-55 ppm), and CH₂-NH₂ (~35-45 ppm).[11] |

| Mass Spec. | For the free base (C₅H₉N₃), Electrospray Ionization (ESI+) would show a prominent [M+H]⁺ peak at an m/z of approximately 112.1. |

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable starting material in several areas of cutting-edge research.

-

Protein Degrader Building Blocks: The compound is explicitly marketed as a building block for protein degraders.[2] The primary amine serves as a reactive handle for linking to ligands that bind to a target protein, while the imidazole portion can be incorporated into ligands that recruit E3 ubiquitin ligases, a key step in targeted protein degradation (e.g., PROTACs).

-

Intermediates for Cancer Therapeutics: The parent free base is a known intermediate in the synthesis of bis(nitroimidazolyl)alkanecarboxamides, which are investigated as hypoxia-selective tumor inhibitors.[5] These agents are designed to be activated in the low-oxygen environment characteristic of solid tumors.

-

Scaffolds for CNS-Active Agents: While not a direct application of this specific isomer, the broader class of imidazole-ethanamine derivatives are well-known scaffolds for developing histamine H3 receptor antagonists.[12] This highlights the privileged nature of this structural motif in interacting with biological targets, particularly in the central nervous system.

Caption: Role as a versatile chemical building block.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| GHS Information | Details |

| Pictogram(s) | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[5] H335: May cause respiratory irritation.[1][4] |

| Precautionary Statements | P260: Do not breathe dusts or mists. P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9] |

All handling should be performed inside a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis, dual reactive sites, and stable salt form make it an accessible and versatile building block. Its demonstrated utility in the synthesis of targeted protein degraders and other therapeutics underscores its importance for researchers aiming to develop next-generation medicines.

References

- 1. 2-(Imidazol-1-yl)-ethylamine dihydrochloride | C5H11Cl2N3 | CID 12377913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chembk.com [chembk.com]

- 8. 2-(1H-Imidazol-4-yl)ethanamine dihydrochloride, CAS No. 56-92-8 - iChemical [ichemical.com]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1H-imidazol-1-yl)ethanamine (CAS No: 5739-10-6), a key building block in medicinal chemistry and drug development. Recognizing the limited availability of public experimental data for this specific molecule, this document synthesizes computationally predicted values with established, field-proven experimental protocols. We delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for the characterization and application of this versatile imidazole derivative. All quantitative data is summarized for clarity, and detailed, self-validating experimental workflows are provided, including visualizations, to ensure scientific integrity and reproducibility.

Introduction and Molecular Overview

2-(1H-imidazol-1-yl)ethanamine is a primary amine featuring an imidazole ring connected to an ethylamine side chain. The imidazole moiety is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including the biogenic amine histamine. This structural similarity suggests that 2-(1H-imidazol-1-yl)ethanamine and its derivatives may interact with various biological targets, making a thorough understanding of its physicochemical properties paramount for any research and development program. These properties govern a molecule's behavior from synthesis and formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide will systematically explore the key physicochemical parameters, providing both available data and the methodologies to obtain them experimentally.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(1H-imidazol-1-yl)ethanamine

-

Synonyms: N-(2-Aminoethyl)imidazole, 2-Imidazol-1-yl-ethylamine[1][2]

-

CAS Number: 5739-10-6[1]

-

Molecular Formula: C₅H₉N₃[1]

-

Molecular Weight: 111.15 g/mol [1]

Core Physicochemical Data

The following tables summarize the available computed and physical properties of 2-(1H-imidazol-1-yl)ethanamine. It is critical to note that where experimental data is unavailable, values are derived from computational models and should be confirmed through laboratory analysis.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[5] |

| Molecular Weight | 111.15 g/mol | PubChem[5] |

| CAS Number | 5739-10-6 | PubChem[5] |

| XLogP3 (Computed) | -1.0 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 43.8 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | ChemScene[6] |

| Rotatable Bond Count | 2 | ChemScene[6] |

Table 2: Physical and Predicted Properties

| Property | Value | Source/Method |

| pKa (most basic) | 7.51 ± 0.10 | Computational Prediction[3][7] |

| Aqueous Solubility | High (Predicted) | Based on negative LogP |

| Boiling Point | 283 °C | ChemicalBook[3][4] |

| Melting Point | 214-216 °C | ChemBK[7] Note: This may refer to the salt form. |

| Density | 1.15 g/cm³ | ChemicalBook[4] |

| Flash Point | 125 °C | ChemicalBook[3][4] |

Ionization Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and interactions with biological targets. 2-(1H-imidazol-1-yl)ethanamine possesses two basic centers: the primary amine of the ethylamine side chain and the nitrogen atoms of the imidazole ring. The predicted pKa of 7.51 likely corresponds to the protonation of the primary amine, the more basic of the two sites.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa. The causality behind this choice lies in its direct measurement of pH changes upon the addition of a titrant, allowing for a precise determination of the equilibrium point.

Methodology:

-

Preparation of the Analyte Solution: Accurately prepare a solution of 2-(1H-imidazol-1-yl)ethanamine (e.g., 0.01 M) in deionized water. If solubility is a concern, a co-solvent system (e.g., water-methanol) can be employed, though this may slightly alter the pKa value.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy across the expected pH range.

-

Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value can be determined from the half-equivalence point of the resulting titration curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key determinant of a drug's ability to cross biological membranes and its overall ADME properties. The computationally predicted XLogP3 value of -1.0 for 2-(1H-imidazol-1-yl)ethanamine suggests that the compound is hydrophilic, which is expected given the presence of the polar imidazole ring and the primary amine.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug candidate's bioavailability. A compound must be in solution to be absorbed. The negative predicted LogP value suggests that 2-(1H-imidazol-1-yl)ethanamine will have high aqueous solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining aqueous solubility. It establishes a thermodynamic equilibrium between the dissolved and undissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of 2-(1H-imidazol-1-yl)ethanamine to a known volume of purified water or a buffer solution of a specific pH in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand to let undissolved solid settle. Filter the solution through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed in triplicate to ensure accuracy and precision.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the imidazole ring, as well as two triplets for the two methylene groups of the ethylamine chain. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (two sp² carbons of the imidazole ring, one sp² CH, and two sp³ carbons of the ethylamine chain). It's important to note that tautomerization in imidazole rings can sometimes lead to broadened signals for the ring carbons in solution-state ¹³C NMR[8][9].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1H-imidazol-1-yl)ethanamine is expected to show characteristic absorption bands for:

-

N-H stretching from the primary amine.

-

C-H stretching from the aromatic imidazole ring and the aliphatic ethyl chain.

-

C=N and C-N stretching characteristic of the imidazole ring.

Experimental Protocol for NMR and IR Spectroscopy

NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-(1H-imidazol-1-yl)ethanamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.

IR Sample Preparation and Acquisition:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Obtain the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Safety and Handling

Based on available GHS information, 2-(1H-imidazol-1-yl)ethanamine is classified as causing skin irritation and serious eye damage[5]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be conducted in a well-ventilated chemical fume hood.

Conclusion

This technical guide has consolidated the available physicochemical data for 2-(1H-imidazol-1-yl)ethanamine and provided a framework of standard experimental protocols for the determination of its key properties. While many of the currently available values are computational predictions, they serve as a valuable starting point for researchers. It is strongly recommended that these predicted values be validated through rigorous laboratory experimentation, following the methodologies outlined herein, to build a comprehensive and accurate profile of this compound for any drug discovery and development program.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(1H-Imidazol-1-yl)ethanamine CAS#: 5739-10-6 [amp.chemicalbook.com]

- 5. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

2-(1H-imidazol-1-yl)ethanamine dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the proposed mechanism of action for this compound. As a structural analog of histamine, this compound is hypothesized to primarily interact with histamine receptors. The available scientific literature and data on structurally related molecules strongly suggest that its principle biological target is the histamine H3 receptor (H3R), a key G-protein coupled receptor (GPCR) in the central nervous system (CNS). This guide will delve into the molecular interactions, signaling pathways, and the experimental methodologies required to validate its function as a modulator of the H3 receptor. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's pharmacology, grounded in established principles of neurotransmission and receptor biology.

Compound Overview and Physicochemical Properties

2-(1H-imidazol-1-yl)ethanamine is a small molecule featuring an imidazole ring linked to an ethanamine side chain.[1][2][3] This structure bears a significant resemblance to the endogenous neurotransmitter histamine (2-(1H-imidazol-4-yl)ethanamine), suggesting a potential interaction with histamine receptors.[4][5] The dihydrochloride salt form enhances the compound's stability and solubility for experimental use.

Table 1: Physicochemical Properties of 2-(1H-imidazol-1-yl)ethanamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[1] |

| CAS Number | 5739-10-6 | ChemicalBook[6], BroadPharm[7] |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| XLogP3 (Computed) | -1.0 | PubChem[1] |

Core Mechanism of Action: Histamine H3 Receptor Modulation

The primary proposed mechanism of action for this compound is the modulation of the histamine H3 receptor. The H3 receptor is predominantly expressed in the CNS and acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other, non-histaminergic neurons.[8][9][10]

The Histamine H3 Receptor: A Dual-Function Modulator

-

Autoreceptor Function: As an autoreceptor, the H3 receptor provides a negative feedback mechanism for histamine synthesis and release.[10] When activated by histamine, it inhibits further release from the presynaptic terminal, thereby controlling the levels of histamine in the synapse.[8][11]

-

Heteroreceptor Function: The H3 receptor is also located on the presynaptic terminals of other neurons, where it modulates the release of various key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[8][9][12] Activation of these heteroreceptors inhibits the release of these neurotransmitters.

A crucial characteristic of the H3 receptor is its high constitutive activity, meaning it can signal and inhibit neurotransmitter release even in the absence of an agonist like histamine.[9][12]

Proposed Action as an H3 Receptor Antagonist/Inverse Agonist

Based on the pharmacology of similar imidazole-containing compounds, 2-(1H-imidazol-1-yl)ethanamine is likely to function as an H3 receptor antagonist or inverse agonist.

-

Antagonist Action: As an antagonist, the compound would bind to the H3 receptor and block the binding of endogenous histamine, thereby preventing its inhibitory effect on neurotransmitter release.[11]

-

Inverse Agonist Action: As an inverse agonist, it would not only block histamine binding but also bind to the constitutively active H3 receptor and stabilize it in an inactive conformation. This action reduces the receptor's basal signaling activity, leading to a more robust increase in the release of histamine and other neurotransmitters compared to a neutral antagonist.[9][11]

This dual action results in an overall increase in the levels of wakefulness-promoting and pro-cognitive neurotransmitters in the brain, which forms the basis for the therapeutic potential of H3 receptor inverse agonists in conditions like narcolepsy and cognitive disorders.[11][12]

Molecular Signaling Pathways

The H3 Receptor Gi-Coupled Signaling Cascade

The histamine H3 receptor is coupled to the Gi family of G-proteins.[10] Its activation, either by an agonist or through its constitutive activity, initiates the following signaling cascade:

-

G-Protein Dissociation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, causing it to dissociate from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10]

-

Modulation of Ion Channels: The βγ-subunits can interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx and, consequently, neurotransmitter release.[10][12]

Disinhibition of Neurotransmitter Release by 2-(1H-imidazol-1-yl)ethanamine

By acting as an inverse agonist, 2-(1H-imidazol-1-yl)ethanamine would prevent the Gαi-mediated inhibition of adenylyl cyclase and the βγ-subunit-mediated inhibition of calcium channels. This "disinhibition" restores and enhances the presynaptic release of histamine and other neurotransmitters.

Caption: Proposed signaling pathway for 2-(1H-imidazol-1-yl)ethanamine at the H3 receptor.

Methodologies for Mechanistic Validation

To experimentally confirm the proposed mechanism of action, a series of in vitro assays are required. These protocols are fundamental for characterizing the interaction of any novel compound with its target receptor.

Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of 2-(1H-imidazol-1-yl)ethanamine for the histamine H3 receptor.[9]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

-

Incubation: Incubate the membranes with a known concentration of a specific H3R radioligand (e.g., [³H]-Nα-methylhistamine) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibration: Allow the reaction to reach equilibrium at a controlled temperature.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Caption: Generalized workflow for a radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether the compound acts as an antagonist or an inverse agonist.

-

Cell Culture: Culture cells expressing the H3 receptor.

-

Pre-treatment: Pre-treat the cells with the test compound at various concentrations.

-

Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence or absence of an H3R agonist.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).

-

Data Analysis: An inverse agonist will cause an increase in cAMP levels from the basal (constitutively active) state, while a neutral antagonist will only reverse the effects of an added agonist.

Table 2: Hypothetical Data Summary for Functional Characterization

| Assay Type | Parameter Measured | Expected Result for Inverse Agonist |

|---|---|---|

| Radioligand Binding | Binding Affinity (Ki) | Low nanomolar range |

| cAMP Accumulation | Intracellular cAMP levels | Increases basal cAMP levels |

| [³⁵S]GTPγS Binding | G-protein activation | Decreases basal [³⁵S]GTPγS binding |

| Neurotransmitter Release | Extracellular Neurotransmitter Levels | Increases release from primary neurons or brain slices |

Potential Therapeutic Implications

By increasing the synaptic levels of histamine, acetylcholine, norepinephrine, and dopamine, H3 receptor inverse agonists have a wide range of potential therapeutic applications.[8] Research in this area has focused on:

-

Narcolepsy and Sleep Disorders: The wake-promoting effects of increased histaminergic neurotransmission are beneficial for treating excessive daytime sleepiness.[11][12]

-

Cognitive Disorders: Enhancing the release of pro-cognitive neurotransmitters like acetylcholine and dopamine is a strategy for improving memory and learning in conditions such as Alzheimer's disease and ADHD.[12]

-

Schizophrenia: Modulation of dopaminergic and other neurotransmitter systems may help alleviate certain symptoms of schizophrenia.[12]

Conclusion

While direct experimental data for this compound is limited in publicly available literature, its structural analogy to histamine and other known H3 receptor ligands provides a strong basis for its proposed mechanism of action. It is hypothesized to function as a histamine H3 receptor inverse agonist, thereby disinhibiting the release of histamine and other key neurotransmitters in the central nervous system. This mechanism provides a clear rationale for its potential as a CNS stimulant and cognitive enhancer. The experimental protocols detailed in this guide provide a robust framework for the validation of this hypothesis and the full characterization of its pharmacological profile, which is essential for any future drug development efforts.

References

- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-(1H-Imidazol-1-yl)ethanamine - CAS:5739-10-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 7. 2-(1H-imidazol-1-yl)ethanamine, 5739-10-6 | BroadPharm [broadpharm.com]

- 8. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 11. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 12. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

structure-activity relationship of imidazole-based compounds

An In-depth Technical Guide to the Structure-Activity Relationship of Imidazole-Based Compounds

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, frequently described as a "privileged scaffold."[1][2] Its prevalence in nature, including in essential biomolecules like the amino acid histidine and purines, and its core presence in numerous FDA-approved drugs underscore its therapeutic significance.[3][4][5] Imidazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[6][7][8] This versatility stems from the unique physicochemical properties of the imidazole ring, such as its ability to act as a hydrogen bond donor and acceptor, coordinate with metal ions in enzyme active sites, and engage in various non-covalent interactions.[9][10] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazole-based compounds, designed for researchers, scientists, and drug development professionals. By dissecting the influence of substituents at each position of the imidazole core, we aim to furnish a foundational understanding to guide the rational design of more potent, selective, and effective therapeutic agents.

Chapter 1: The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole nucleus is a planar, five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.[4] This structure confers a unique set of properties that make it exceptionally valuable in drug design. It is amphoteric, meaning it can act as both a weak acid and a weak base, a property that influences the pharmacokinetic profiles of drug candidates.[4] The electron-rich nature of the ring and the presence of two nitrogen atoms allow imidazole-containing molecules to readily bind with a multitude of biological targets like enzymes and receptors.[8][9]

The special structural characteristics of the imidazole ring enable it to participate in a variety of crucial intermolecular interactions:[10]

-

Hydrogen Bonding: The pyrrole-type nitrogen (N-1) can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is an effective hydrogen bond acceptor.

-

Coordination Bonds: The N-3 nitrogen can coordinate with metal ions, a critical interaction for inhibiting metalloenzymes such as cytochrome P450.[10][11]

-

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic amino acid residues in a protein's binding pocket.

-

Ion-Dipole and Cation-π Interactions: The ring's electronic properties facilitate these interactions, further stabilizing the drug-target complex.[10]

These versatile binding capabilities are a primary reason why the imidazole scaffold is found in a wide array of clinically successful drugs, from the antifungal agent ketoconazole to the anticancer drug dacarbazine.[3][5][12]

Caption: Key biological interactions of the imidazole scaffold.

Chapter 2: Positional Structure-Activity Relationship (SAR) Analysis

The biological activity and pharmacological profile of an imidazole-based compound can be finely tuned by modifying substituents at the N-1, C-2, C-4, and C-5 positions. Understanding the role of each position is critical for rational drug design.

Caption: Numbering convention of the imidazole ring.

-

SAR at the N-1 Position: Substitution at the N-1 position primarily influences the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).[13] Attaching bulky or lipophilic groups can enhance membrane permeability and oral bioavailability. However, this position can also play a direct role in target binding. For instance, in certain p38 MAP kinase inhibitors, the N-1 substituent occupies a specific hydrophobic pocket, and its size and nature are crucial for potency and selectivity.[13][14]

-

SAR at the C-2 Position: The C-2 position is a key vector for introducing molecular diversity and achieving target specificity. Substituents at this position often project into solvent-exposed regions or specific sub-pockets of the binding site. In many kinase inhibitors, a large aromatic or heteroaromatic group at C-2 is essential for activity.[15][16] Modifications here can drastically alter the compound's biological profile, for example, by switching from an agonist to an antagonist. The electronic nature of the C-2 substituent also modulates the basicity of the N-3 atom, affecting its ability to form hydrogen bonds or coordinate with metals.

-

SAR at the C-4 and C-5 Positions: These two positions are critical for anchoring the molecule within the target's binding site. In the widely studied class of trisubstituted imidazole inhibitors of p38 MAP kinase, a pyridinyl group at C-4 is a cornerstone of the pharmacophore.[17] The nitrogen of this pyridine ring forms a crucial hydrogen bond with the "hinge region" of the kinase, a common interaction motif for ATP-competitive inhibitors.[14] The C-5 position is often occupied by a substituted phenyl ring that fits into a nearby hydrophobic pocket. Variations in the substituents on this phenyl ring are used to optimize potency and selectivity and to block metabolic pathways.[13][17]

Quantitative SAR Data: p38α MAP Kinase Inhibitors

The following table summarizes representative SAR data for imidazole-based p38α MAP kinase inhibitors, illustrating the impact of substitutions at key positions.

| Compound ID | N-1 Substituent | C-2 Substituent | C-4 Substituent | C-5 Substituent | p38α IC50 (nM) |

| SB203580 | H | H | 4-Pyridyl | 4-Fluorophenyl | 50 |

| Analog 1 | -CH(CH₃)₂ | H | 4-Pyridyl | 4-Fluorophenyl | 8 |

| Analog 2 | H | -SCH₃ | 4-Pyridyl | 4-Fluorophenyl | >10,000 |

| Analog 3 | -CH(CH₃)₂ | H | 4-Pyridyl | 2,4-Difluorophenyl | 5 |

| Analog 4 | -CH(CH₃)₂ | H | Phenyl | 4-Fluorophenyl | >10,000 |

Data synthesized from principles discussed in cited literature.[13][14][17]

This data highlights that a small alkyl group at N-1 (Analog 1 vs. SB203580) enhances potency, likely by improving interaction with a hydrophobic pocket. Substitution at C-2 (Analog 2) is highly detrimental, abolishing activity. Modifying the C-5 phenyl group with an additional fluorine (Analog 3) provides a modest increase in potency. Crucially, replacing the C-4 pyridyl group with a phenyl ring (Analog 4) eliminates the key hinge-binding interaction, resulting in a complete loss of activity.[13][14]

Chapter 3: Case Studies in Imidazole-Based Drug Development

Case Study 1: Antifungal Agents - Azole Mechanism

Imidazole-based drugs like clotrimazole and ketoconazole are mainstays of antifungal therapy.[5] Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][18]

Mechanism & SAR:

-

The unsubstituted N-3 atom of the imidazole ring acts as a ligand, coordinating directly to the ferric iron atom within the heme prosthetic group of the P450 enzyme.[5]

-

This binding event blocks the active site and prevents the enzyme from metabolizing its natural substrate, lanosterol.

-

The rest of the molecule, typically a large, lipophilic scaffold attached at the N-1 position, provides the necessary affinity and specificity for the enzyme's apoprotein binding site.

-

The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt membrane integrity, leading to fungal cell death.[18]

Caption: Mechanism of action for imidazole-based antifungal drugs.

Case Study 2: Anti-Inflammatory Agents - p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory responses, controlling the production of cytokines like TNF-α and IL-1β.[13] Imidazole-based compounds were among the first potent and selective inhibitors of p38 kinase, making them attractive candidates for treating inflammatory diseases like rheumatoid arthritis.[14]

Mechanism & SAR:

-

These compounds act as ATP-competitive inhibitors, binding to the kinase's active site.[13]

-

The C-4 pyridyl ring is essential, with its nitrogen atom forming a hydrogen bond to the backbone NH of Met109 in the kinase hinge region.[14][19]

-

The C-5 fluorophenyl group occupies a hydrophobic pocket adjacent to the ATP binding site.

-

The N-1 substituent can be varied to improve potency and pharmacokinetic properties.[13]

-

Inhibition of p38 kinase blocks the downstream signaling cascade, leading to reduced synthesis of pro-inflammatory cytokines.[17]

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Chapter 4: Experimental Protocols for SAR Elucidation

A robust SAR study relies on systematic synthesis and reliable biological evaluation. The protocols described below represent a self-validating system for exploring the SAR of novel imidazole derivatives.

Protocol 4.1: Synthesis of a 2,4,5-Trisubstituted Imidazole Library

This protocol is based on the Debus-Radziszewski reaction, a versatile method that allows for the modular assembly of trisubstituted imidazoles from three readily available components, making it ideal for generating a chemical library for SAR studies.[20][21]

Methodology:

-

Reaction Setup: To a solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) in glacial acetic acid (10 mL), add a desired aldehyde (1.2 mmol) and ammonium acetate (2.0 mmol).

-

Reaction Execution: Heat the mixture to reflux (approximately 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Characterization: Confirm the structure of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

-

Library Generation: Repeat steps 1-5 using a diverse set of aldehydes and 1,2-dicarbonyls to generate a library of analogs with variations at the C-2, C-4, and C-5 positions.

Causality: The choice of the Radziszewski synthesis is deliberate; its one-pot, multi-component nature is highly efficient for rapidly building a library of analogs. By systematically varying each of the three starting materials, a researcher can directly probe the SAR at the C2, C4, and C5 positions.

Protocol 4.2: In Vitro p38α MAP Kinase Inhibition Assay

This biochemical assay quantifies the ability of a test compound to inhibit the enzymatic activity of p38α kinase.

Methodology:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100). Prepare solutions of recombinant human p38α kinase, a suitable peptide substrate (e.g., ATF2), and ATP.

-

Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions in kinase buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Assay Plate Setup: In a 96-well plate, add:

-

Kinase buffer.

-

Test compound dilution (or DMSO for negative control, a known inhibitor like SB203580 for positive control).

-

p38α kinase enzyme.

-

Incubate for 10 minutes at room temperature to allow compound binding.

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Reaction and Termination: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30 °C. Terminate the reaction by adding a stop solution (e.g., containing EDTA).

-

Detection: Quantify the amount of phosphorylated substrate. This is commonly done using a phosphospecific antibody in an ELISA format or by using ADP-Glo™ Kinase Assay which measures ADP formation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Self-Validation: This protocol is inherently self-validating through the mandatory inclusion of controls. The negative control (DMSO) defines 0% inhibition, while the positive control (a known potent inhibitor) defines the maximum achievable inhibition, ensuring the assay is performing correctly.

Caption: A generalized workflow for SAR studies in drug discovery.

Conclusion and Future Directions

The imidazole scaffold is a remarkably versatile and enduring platform in medicinal chemistry. A deep understanding of its structure-activity relationships is paramount for the successful development of novel therapeutics. Key principles, such as the role of the C-4 pyridyl group for kinase hinge binding and the importance of the N-3 nitrogen for coordinating metalloenzymes, serve as foundational knowledge for drug designers. Future efforts will likely focus on leveraging modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to more rapidly explore chemical space.[6][7] Furthermore, applying the imidazole scaffold to novel biological targets and developing derivatives with improved selectivity and reduced off-target effects will continue to be a vibrant and productive area of research, promising new treatments for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. jopir.in [jopir.in]

- 8. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamscience.com [benthamscience.com]

- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

histamine H3 receptor signaling pathway

An In-Depth Technical Guide to the Histamine H3 Receptor Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) with profound implications in neuroscience and pharmacology, stands as a critical regulator of neurotransmission in the central nervous system (CNS).[1][2][3] Primarily recognized for its role as a presynaptic autoreceptor on histaminergic neurons, the H3R also functions as a heteroreceptor, modulating the release of a wide array of other key neurotransmitters.[2][4][5] This dual functionality, combined with its significant constitutive activity and the existence of numerous splice variants, positions the H3R as a complex and highly attractive therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1][6][7][8] This guide provides a comprehensive technical overview of the H3R signaling pathway, from its molecular architecture to its intricate downstream effector systems. We will delve into the causality behind experimental choices for its study and present detailed methodologies for key assays, offering field-proven insights for researchers and drug development professionals.

The Histamine H3 Receptor: A Unique Molecular Sentinel

First identified in 1983, the histamine H3 receptor was cloned in 1999, revealing its identity as a member of the GPCR superfamily.[6][7] Unlike the H1 and H2 receptors, the H3R exhibits a distinct amino acid sequence with only about 20-22% homology to its counterparts.[2] It is predominantly expressed in the CNS, with high densities in cognition-associated brain regions such as the cerebral cortex, basal ganglia, and hippocampus.[4][5][9]

A defining characteristic of the H3R is its high constitutive activity .[10][11] This means the receptor can signal in the absence of an agonist, spontaneously adopting an active conformation that allows it to engage with G proteins.[10][12] This intrinsic activity provides a tonic inhibitory brake on histaminergic neurons and is a crucial consideration in drug development, leading to the pursuit of inverse agonists that can suppress this basal signaling.[6][10][11]

Splice Variants: A Source of Functional Diversity

The complexity of H3R signaling is further amplified by the existence of multiple isoforms generated through alternative splicing of its mRNA.[1][3][13] In humans, over twenty splice variants have been identified, although not all are functional.[4] These variants often differ in the length of the third intracellular loop, a region critical for G protein coupling and signaling.[13][14] The differential expression of these isoforms across various brain regions suggests they may possess distinct pharmacological and physiological profiles, contributing to the nuanced regulation of neurotransmission.[13][14][15] For instance, some isoforms exhibit variations in their ability to couple to downstream effectors, highlighting the importance of considering this diversity in experimental design and therapeutic targeting.[9][14]

Core Signaling Cascade: The Gαi/o Pathway

The canonical signaling pathway of the histamine H3 receptor is mediated through its coupling to inhibitory G proteins of the Gαi/o family.[2][9][16] This interaction is a cornerstone of its function as a presynaptic inhibitor.

Mechanism of G Protein Activation and Downstream Inhibition

Upon agonist binding or through its constitutive activity, the H3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α subunit of the associated G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC).[16] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[16]

-

Modulation of Ion Channels: The Gβγ subunits play a crucial role in modulating ion channel activity. They can directly interact with and inhibit N-type and P-type voltage-gated calcium channels (CaV2.2 and CaV2.1), thereby reducing calcium influx into the presynaptic terminal, a critical step for neurotransmitter release.[2][9]

The net effect of this cascade is a reduction in neuronal excitability and a potent inhibition of neurotransmitter release.

Diagram: Canonical H3R Signaling Pathway

Canonical Gαi/o-mediated signaling of the Histamine H3 Receptor.

Non-Canonical Signaling Pathways: Expanding the H3R's Influence

Beyond the classical Gαi/o-cAMP axis, the H3R engages in a variety of non-canonical signaling pathways that contribute to its diverse physiological effects. These pathways often involve the Gβγ subunits and can lead to the activation of key intracellular kinases.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the H3R has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), members of the MAPK family.[17] This activation is often dependent on the Gβγ subunits and can proceed through several intermediate steps, including the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the activation of protein kinase C (PKC) and phospholipase D (PLD).[17] The H3R-mediated ERK1/2 signaling has been implicated in neuroprotective effects.[17]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The H3R can also activate the PI3K/Akt signaling cascade.[12][16] This pathway is initiated by the Gβγ subunits, which can recruit and activate PI3K at the plasma membrane. Activated PI3K then phosphorylates and activates Akt (also known as protein kinase B). A key downstream target of Akt is glycogen synthase kinase 3β (GSK-3β), which is inactivated upon phosphorylation by Akt.[16] This pathway is critically involved in cell survival and metabolism.

Phospholipase A2 (PLA2) and Arachidonic Acid Release

H3R activation can also stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid from membrane phospholipids.[12][16] Arachidonic acid can then be metabolized into various bioactive eicosanoids, which can act as signaling molecules themselves.

Diagram: Overview of H3R Downstream Signaling

References

- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 3. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 4. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 8. The histamine H3 receptor as a therapeutic drug target for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Constitutive activity of the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Genomic organization and characterization of splice variants of the human histamine H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine Dihydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-(1H-imidazol-1-yl)ethanamine dihydrochloride, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical and physical properties, a detailed synthesis protocol, and a discussion of its significant applications.

Core Molecular Profile

This compound is the hydrochloride salt of the parent compound, 2-(1H-imidazol-1-yl)ethanamine. The addition of two hydrochloride moieties enhances the compound's stability and solubility in aqueous solutions, making it more amenable for use in various experimental settings.

Chemical Structure and Properties

The fundamental structure consists of an imidazole ring linked to an ethanamine side chain at the N-1 position. This structural motif is significant as it mimics the core of histamine, a critical endogenous neurotransmitter, suggesting potential interactions with the histaminergic system.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁Cl₂N₃ | [1][2] |

| Molecular Weight | 184.06 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 83-84 °C (lit.) | [3] |

| Boiling Point | 283 °C (of the free base) | [4] |

| Solubility | Soluble in water, alcohol, and hot chloroform | [3] |

| pKa | 7.51 ± 0.10 (Predicted for the free base) | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of imidazole to form the free base, followed by its conversion to the dihydrochloride salt.

Synthesis of the Free Base: 2-(1H-imidazol-1-yl)ethanamine

A common and effective method for the synthesis of the free base involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride in the presence of a strong base.[5] A phase-transfer catalyst can be employed to improve reaction efficiency.[6]

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)ethanamine

Materials:

-

Imidazole

-

2-chloroethylamine monohydrochloride

-

Sodium hydroxide

-

Tetrabutylammonium hydrogensulfate (phase-transfer catalyst)

-

Acetonitrile

-

Silica gel for column chromatography

-

Eluent: Acetonitrile/Ammonium hydroxide solution

Procedure:

-

Combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate in acetonitrile.[5][6]

-

Heat the mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.[5][6]

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow oil.[5]

-

Purify the crude product by flash chromatography on silica gel using a gradient elution of acetonitrile to a 9:1 mixture of acetonitrile/NH₄OH to yield the pure 2-(1H-imidazol-1-yl)ethanamine.[5]

Conversion to the Dihydrochloride Salt

For enhanced stability and ease of handling, the purified free base is converted to its dihydrochloride salt.

Experimental Protocol: Preparation of this compound

Materials:

-

Purified 2-(1H-imidazol-1-yl)ethanamine

-

Isopropanol or Ethanol

-

Hydrochloric acid solution (in a suitable solvent like isopropanol)

Procedure:

-

Dissolve the purified 2-(1H-imidazol-1-yl)ethanamine in a suitable solvent such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

Continue stirring to allow for the complete precipitation of the dihydrochloride salt.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum to yield this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The structural similarity of 2-(1H-imidazol-1-yl)ethanamine to histamine makes it a valuable scaffold in medicinal chemistry, particularly for the development of ligands targeting histamine receptors.

Histamine Receptor Antagonists

Derivatives of imidazole-ethanamine are being investigated as antagonists for histamine receptors, which are involved in various physiological processes. For instance, histamine H3 receptor antagonists are being explored for their potential in treating neurological disorders.[7] The 2-(1H-imidazol-1-yl)ethanamine moiety can serve as a foundational structure for building more complex molecules with desired receptor affinity and selectivity.

Intermediate in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it is used in the preparation of selective tumor inhibitors, such as bis(nitroimidazolyl)alkanecarboxamides, for which it provides the core imidazole-ethylamine structure.[5] Its reactive primary amine allows for further functionalization and elaboration into a diverse range of derivatives.

Signaling Pathway Context:

Caption: Interaction of derivatives with histamine receptor signaling pathways.

Analytical Characterization

The identity and purity of 2-(1H-imidazol-1-yl)ethanamine and its dihydrochloride salt are typically confirmed using a combination of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the imidazole ring and the two methylene groups of the ethylamine side chain. |

| ¹³C NMR | Resonances for the three carbons of the imidazole ring and the two methylene carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base (C₅H₉N₃). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching, and C=N and C-N stretching of the imidazole ring. |

Safety and Handling

2-(1H-imidazol-1-yl)ethanamine and its salts are classified as irritants. The free base is considered corrosive and can cause serious eye damage.[8]

GHS Hazard Information:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][8] The free base can cause serious eye damage.[8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[9][10]

-

Response: IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention.[9][10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[9][10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9][10]

-

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable compound in the field of drug discovery and medicinal chemistry. Its well-defined synthesis, coupled with its structural significance as a histamine analog, makes it a key building block for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective application in research and development.

References

- 1. 1H-Imidazole-2-ethanamine, dihydrochloride | C5H11Cl2N3 | CID 13170812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Imidazol-1-yl)-ethylamine dihydrochloride | C5H11Cl2N3 | CID 12377913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]

- 10. aksci.com [aksci.com]

CAS number for 2-(1H-imidazol-1-yl)ethanamine

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)ethanamine (CAS: 5739-10-6)

Introduction

2-(1H-imidazol-1-yl)ethanamine, identified by the CAS number 5739-10-6, is a heterocyclic compound featuring a reactive primary amine linked to the N-1 position of an imidazole ring.[1][2][3][4][5][6][7] This unique structural arrangement makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The imidazole nucleus is a well-recognized pharmacophore present in numerous bioactive molecules and approved therapeutic agents.[8] Its ability to participate in hydrogen bonding and act as a ligand for metal ions contributes to its diverse biological activities.[8]

This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)ethanamine, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed and validated synthesis protocol, its potential applications as a scaffold in drug design, and essential safety information. The insights provided herein are grounded in established chemical principles and data from authoritative sources to empower researchers in their pursuit of novel therapeutic agents.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, handling, and potential as a drug candidate. The key properties of 2-(1H-imidazol-1-yl)ethanamine are summarized below.

| Property | Value | Source |

| CAS Number | 5739-10-6 | [1][2][3][4][9] |

| Molecular Formula | C₅H₉N₃ | [1][2][3] |

| Molecular Weight | 111.15 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 283 °C | [6] |

| Density | 1.15 g/cm³ | [6] |

| Flash Point | 125 °C | [6] |

| pKa (Predicted) | 7.51 ± 0.10 | [6] |

| LogP (Computed) | -0.1582 | [2] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | [2] |

The structure consists of two key functional domains: the aromatic imidazole ring and the flexible ethylamine side chain. The imidazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[8] The primary amine group provides a reactive handle for a wide array of chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

Synthesis and Purification

The synthesis of 2-(1H-imidazol-1-yl)ethanamine is typically achieved through the N-alkylation of imidazole. This method is reliable and provides a direct route to the target compound.

Principle of Synthesis: N-Alkylation

The reaction proceeds via a nucleophilic substitution where the deprotonated imidazole nitrogen attacks the electrophilic carbon of an aminoethylating agent, such as 2-chloroethylamine. The use of a strong base is essential to deprotonate the imidazole, thereby activating it as a nucleophile. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction efficiency.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.[9]

Materials:

-

Imidazole (1.0 eq)

-

2-chloroethylamine monohydrochloride (1.1 eq)

-

Sodium hydroxide (NaOH) (3.6 eq)

-

Tetrabutylammonium hydrogensulfate (TBHS) or similar phase-transfer catalyst (0.04 eq)

-

Acetonitrile (CH₃CN)

Experimental Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole, 2-chloroethylamine monohydrochloride, sodium hydroxide, and the phase-transfer catalyst in acetonitrile.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 21-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts.

-

Concentration: Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by flash chromatography on silica gel. A gradient elution, for example, from acetonitrile to a 9:1 mixture of acetonitrile and ammonium hydroxide, can be used to isolate the final product.[9] The purified fractions are combined and concentrated to yield 2-(1H-imidazol-1-yl)ethanamine as a pale yellow oil.[9]

Causality Behind Experimental Choices

-

Excess Alkylating Agent: A slight excess of 2-chloroethylamine hydrochloride is used to ensure the complete consumption of the starting imidazole.

-

Strong Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the imidazole ring, making it nucleophilic, and it neutralizes the hydrochloride salt of the alkylating agent, liberating the free amine.

-

Phase-Transfer Catalyst (TBHS): This catalyst is crucial for shuttling the hydroxide ions from the solid or aqueous phase into the organic phase (acetonitrile), where the reaction occurs, thereby accelerating the rate of N-alkylation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(1H-imidazol-1-yl)ethanamine.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-(1H-imidazol-1-yl)ethanamine is limited, its structure provides a strong rationale for its use as a scaffold in drug development. The imidazole moiety is a privileged structure in medicinal chemistry, found in drugs targeting a wide range of diseases.[8]

Structural Analogy to Histamine and Receptor Modulation

2-(1H-imidazol-1-yl)ethanamine is a structural isomer of histamine [2-(1H-imidazol-4-yl)ethanamine], a critical neurotransmitter and mediator of immune responses.[10] Histamine exerts its effects by binding to four subtypes of G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[11] Due to this structural similarity, this compound and its derivatives are logical candidates for investigation as modulators of histamine receptors, which are targets for therapies in allergy, gastric acid disorders, and neurological conditions.[11][12]

Scaffold for Kinase Inhibitor Development

The imidazole-ethanamine framework is also a valuable scaffold for developing inhibitors of protein kinases. For instance, analogs of 2-(1H-imidazol-4-yl)ethanamine have been successfully incorporated into inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in oncology.[13][14] The primary amine of 2-(1H-imidazol-1-yl)ethanamine serves as an ideal attachment point for building out larger molecules designed to fit into the ATP-binding pocket of various kinases.

Conceptual Signaling Pathway Interaction

Derivatives of 2-(1H-imidazol-1-yl)ethanamine could potentially act as antagonists at GPCRs like the histamine H1 receptor. An antagonist would bind to the receptor but fail to elicit the downstream signaling cascade typically initiated by the endogenous ligand (e.g., histamine).

Caption: Conceptual blockade of a GPCR signaling pathway by a derivative.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, 2-(1H-imidazol-1-yl)ethanamine is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[4][15]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.

-

First Aid Measures:

-

If on skin: Wash with plenty of water. If irritation occurs, seek medical help.[4]

-

If in eyes: Rinse immediately and continuously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical help.[4]

-

If inhaled: Move the person to fresh air and ensure they are comfortable for breathing.[4]

-

-

Storage: Store the compound in a tightly closed container in a well-ventilated, dark place under an inert atmosphere at room temperature.[6]

Conclusion